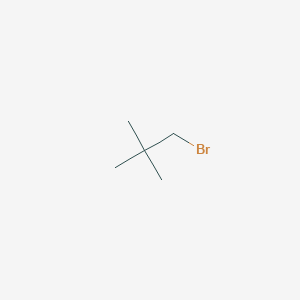

1-Bromo-2,2-dimethylpropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Brominated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,2-dimethylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Br/c1-5(2,3)4-6/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWYAXCOVZKLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060886 | |

| Record name | Propane, 1-bromo-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Neopentyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19322 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

630-17-1 | |

| Record name | 1-Bromo-2,2-dimethylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neopentyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-bromo-2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1-bromo-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2,2-dimethylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2,2-dimethylpropane: Physical Properties and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and safety data for 1-Bromo-2,2-dimethylpropane, also known as neopentyl bromide. The information is presented to support laboratory research, chemical synthesis, and drug development activities where this compound is utilized.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Neopentyl bromide |

| Molecular Formula | C₅H₁₁Br[1][2][3] |

| Molecular Weight | 151.04 g/mol [2][3] |

| CAS Number | 630-17-1[1][2][3][4][5] |

| Canonical SMILES | CC(C)(C)CBr[5] |

| InChI Key | CQWYAXCOVZKLHY-UHFFFAOYSA-N[5] |

Physical Properties

This compound is a colorless liquid at room temperature.[3][6] Its key physical properties are summarized in the table below.

| Property | Value |

| Appearance | Colorless to pale yellow liquid[2] |

| Density | 1.199 g/mL at 25 °C[1][4][5][6] |

| Boiling Point | 105-106 °C at 767 mmHg[1][3][4][5] |

| Melting Point | Approximately -20 °C to -105.4 °C (estimate)[1][2][7] |

| Flash Point | 7 °C (44.6 °F) - closed cup[1][3][5] |

| Refractive Index | n20/D 1.436[1][4][5] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone, and benzene[1][3][4][7] |

| Vapor Pressure | 31 mmHg at 25°C[1][8] |

Safety Data

This compound is a highly flammable liquid and requires careful handling. The following table summarizes its key safety information based on the Globally Harmonized System (GHS).

| Hazard Category | GHS Classification |

| Physical Hazards | Flammable liquids - Category 2 (H225: Highly flammable liquid and vapor)[5][9][10][11] |

| Health Hazards | Skin irritation - Category 2 (H315: Causes skin irritation)[5][9][10][11] |

| Eye irritation - Category 2A (H319: Causes serious eye irritation)[5][9][10][11] | |

| Specific target organ toxicity (single exposure) - Category 3, Respiratory system (H335: May cause respiratory irritation)[5][9][10][11] | |

| Signal Word | Danger[5][9] |

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet (SDS) for this compound. Key precautions include keeping the substance away from heat, sparks, open flames, and hot surfaces.[9][11] Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection.[9][11]

Incompatibilities: The compound is incompatible with strong oxidizing agents and strong bases.[1][4]

Experimental Protocols

The following are general methodologies for determining the key physical properties and safety parameters of organic liquids like this compound. For specific regulatory compliance, standardized methods (e.g., ASTM, OECD) should be consulted and followed.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small quantity of an organic liquid is the Thiele tube method.

Methodology:

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil) to ensure uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid is its mass per unit volume.

Methodology:

-

An empty, dry graduated cylinder is weighed on an analytical balance.

-

A known volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The graduated cylinder containing the liquid is reweighed.

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume.

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is commonly used for volatile liquids.

Methodology:

-

A sample of the liquid is placed in a closed cup of a flash point apparatus (e.g., Pensky-Martens or Setaflash).

-

The sample is heated at a slow, constant rate.

-

An ignition source is directed into the vapor space above the liquid at regular temperature intervals.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.

Determination of Skin and Eye Irritation Potential

Historically, skin and eye irritation potential were determined using animal testing, such as the Draize test. However, in vitro and ex vivo methods are now widely used to reduce or replace animal testing.

Methodology (General Principles):

-

Skin Irritation: Reconstituted human epidermis (RhE) models are used. The test chemical is applied topically to the tissue. After a defined exposure period, the viability of the tissue is assessed using a cell viability assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates that the chemical is an irritant.

-

Eye Irritation: Methods such as the Bovine Corneal Opacity and Permeability (BCOP) test or the Isolated Chicken Eye (ICE) test are employed. These tests use ex vivo animal tissues to assess corneal opacity and permeability changes after exposure to the test chemical, which are indicators of eye irritation.

Logical Relationships and Workflows

The following diagrams illustrate key logical relationships and workflows relevant to the handling and characterization of this compound.

Caption: GHS classification workflow for a flammable liquid.

Caption: Experimental workflow for physical property characterization.

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. invitrointl.com [invitrointl.com]

- 6. A simple method for screening assessment of skin and eye irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. vernier.com [vernier.com]

- 9. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. criver.com [criver.com]

- 11. nelsonlabs.com [nelsonlabs.com]

Neopentyl Bromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentyl bromide, also known as 1-bromo-2,2-dimethylpropane, is a sterically hindered organohalide that serves as a valuable building block in organic synthesis. Its unique structural properties significantly influence its reactivity, often leading to slow reaction rates and molecular rearrangements. This technical guide provides an in-depth overview of neopentyl bromide, including its physicochemical properties, synthesis, and key reactions. Detailed experimental protocols for its use in Grignard reactions and substitution reactions are provided, along with visual representations of its primary reaction pathways to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

Core Properties of Neopentyl Bromide

Neopentyl bromide is a colorless liquid at room temperature.[1] Its highly branched structure, featuring a quaternary carbon adjacent to the bromine-bearing carbon, is central to its chemical behavior.[1]

| Property | Value | References |

| CAS Number | 630-17-1 | [1][2][3] |

| Molecular Formula | C₅H₁₁Br | |

| Molecular Weight | 151.04 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][4] |

| Boiling Point | 105-106 °C | [1][4] |

| Flash Point | 7 °C | [1] |

| Solubility | Soluble in ethanol, ether, acetone, and benzene; insoluble in water. | [1] |

Synthesis of Neopentyl Bromide

Newer synthesis methods have made neopentyl bromide more readily available. One effective method involves the reaction of neopentyl alcohol with triphenyl phosphite (B83602) and methyl iodide.

Key Reactions and Mechanisms

The steric hindrance of the neopentyl group dramatically affects the kinetics and outcomes of its reactions.

Nucleophilic Substitution Reactions (SN1 and SN2)

Neopentyl bromide is known for its slow participation in both SN1 and SN2 reactions.[5]

-

SN2 Reactions: Direct backside attack by a nucleophile is severely hindered by the bulky t-butyl group. Consequently, SN2 reactions with neopentyl bromide are exceptionally slow.[5]

-

SN1 Reactions: The formation of a primary carbocation is highly unfavorable. When forced under SN1 conditions (e.g., solvolysis in a weak nucleophile like water with heating), the reaction proceeds with a rearrangement. A methyl shift occurs to form a more stable tertiary carbocation, leading to a rearranged product.[5][6]

Caption: SN1 reaction pathway of neopentyl bromide with rearrangement.

Grignard Reagent Formation

Neopentyl bromide can be used to form a Grignard reagent, neopentylmagnesium bromide, which is a useful, albeit sterically hindered, nucleophile in organic synthesis.

Caption: Workflow for the formation of neopentylmagnesium bromide.

Dehydrohalogenation

Treatment of neopentyl bromide with a strong, non-nucleophilic base like alcoholic potassium hydroxide (B78521) leads to an elimination reaction. Due to the absence of a β-hydrogen, a rearrangement occurs, resulting in the formation of 2-methyl-2-butene (B146552) as the major product.[4]

Experimental Protocols

Formation of Neopentylmagnesium Bromide (Grignard Reagent)

Objective: To prepare a solution of neopentylmagnesium bromide in tetrahydrofuran (B95107) (THF).

Materials:

-

Magnesium turnings

-

Neopentyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

500 mL three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Assemble the flame-dried 500 mL flask with a magnetic stirrer, reflux condenser, and dropping funnel under a stream of dry nitrogen.

-

Place the magnesium turnings in the flask.

-

Add 50 mL of anhydrous THF and a single crystal of iodine to the flask.

-

Dissolve the neopentyl bromide in 100 mL of anhydrous THF and place it in the dropping funnel.

-

Add approximately 15 mL of the neopentyl bromide solution to the magnesium. The reaction should initiate, as indicated by cloudiness and gentle refluxing of the THF. If the reaction does not start, gently warm the flask.

-

Once initiated, add the remaining neopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

-

Cool the solution to room temperature. The resulting gray-black solution is the Grignard reagent, ready for use or titration.

Williamson Ether Synthesis (Illustrative)

While neopentyl bromide is a poor substrate for direct SN2 reactions like the Williamson ether synthesis due to steric hindrance, this general protocol illustrates the procedure where a more suitable primary alkyl halide would be used.

Objective: To synthesize an ether via the Williamson ether synthesis.

Materials:

-

An alcohol (e.g., ethanol)

-

A strong base (e.g., sodium hydride)

-

A primary alkyl halide (e.g., ethyl bromide)

-

Anhydrous solvent (e.g., THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere setup

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol in the anhydrous solvent.

-

Carefully add the strong base portion-wise to the solution to form the alkoxide.

-

Once the alkoxide formation is complete, add the primary alkyl halide to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Applications in Industry

Neopentyl bromide is a key intermediate in several industrial applications:

-

Pharmaceuticals: The neopentyl group can be incorporated into drug molecules to enhance properties such as solubility, stability, and bioavailability.[1]

-

Agrochemicals: It is used in the synthesis of certain pesticides and herbicides.[1]

Conclusion

Neopentyl bromide presents a unique case study in organic chemistry where steric effects dominate its reactivity. While its direct substitution reactions are slow, it remains a valuable synthon, particularly for the introduction of the sterically demanding neopentyl group via Grignard reagents and for studying rearrangement mechanisms. A thorough understanding of its properties and reaction pathways is crucial for its effective utilization in research and industrial applications.

References

Spectroscopic Profile of 1-Bromo-2,2-dimethylpropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-2,2-dimethylpropane (also known as neopentyl bromide). The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the structural elucidation, identification, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.25 | Singlet | 2H | -CH₂-Br |

| ~1.05 | Singlet | 9H | -C(CH₃)₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~45.5 | Primary (-CH₂) | -CH₂-Br |

| ~31.9 | Quaternary | -C(CH₃)₃ |

| ~27.2 | Primary (-CH₃) | -C(CH₃)₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2958 - 2870 | Strong | C-H stretch (alkane) |

| 1478 | Medium | -CH₂- bend (scissoring) |

| 1395, 1367 | Medium | C-H bend (gem-dimethyl) |

| 1235 | Strong | C-C skeletal vibration |

| 660 - 560 | Strong | C-Br stretch |

Sample form: Neat liquid.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity | Assignment |

| 152 | Low | [M+2]⁺ (containing ⁸¹Br) |

| 150 | Low | [M]⁺ (containing ⁷⁹Br) |

| 93/95 | Low | [C₂H₄Br]⁺ |

| 71 | Moderate | [C₅H₁₁]⁺ (loss of Br) |

| 57 | High (Base Peak) | [C₄H₉]⁺ (tert-butyl cation) |

| 41 | Moderate | [C₃H₅]⁺ |

| 29 | Moderate | [C₂H₅]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation :

-

For ¹H NMR, accurately weigh approximately 5-20 mg of this compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[1]

-

The solvent should contain tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is between 4.0 and 5.0 cm.[1]

-

Cap the NMR tube securely to prevent evaporation of the volatile sample.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Locking : The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the CDCl₃.[1]

-

Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[1]

-

Tuning and Matching : The probe is tuned to the appropriate frequency for ¹H or ¹³C nuclei to maximize signal-to-noise.[1]

-

Acquisition :

-

For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include a 90° pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon environment. A wider spectral width (e.g., 200-250 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.

-

-

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol

-

Sample Preparation :

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

-

Instrument Setup and Data Acquisition :

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

For a volatile liquid like this compound, a volatiles cover can be placed over the sample and crystal to minimize evaporation during the measurement.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Electron Ionization Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction (via Gas Chromatography - GC) :

-

Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane (B109758) or hexane (B92381) (e.g., ~1 mg/mL).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The GC oven temperature program should be set to ensure separation from any impurities and the solvent. An initial temperature of 40-50°C held for 1-2 minutes, followed by a ramp to a higher temperature (e.g., 150°C) at 10-20°C/min is a typical starting point.

-

A non-polar capillary column (e.g., DB-1 or HP-5ms) is suitable for this compound.

-

-

Mass Spectrometer Setup and Data Acquisition :

-

The mass spectrometer is operated in Electron Ionization (EI) mode with a standard electron energy of 70 eV.

-

The ion source and transfer line temperatures should be maintained at approximately 230°C and 280°C, respectively, to prevent condensation.

-

Data is acquired in full scan mode over a mass range of m/z 15 to 200 to detect the molecular ion and all relevant fragment ions.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.

References

Synthesis and Purification of 1-Bromo-2,2-dimethylpropane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,2-dimethylpropane, also known as neopentyl bromide, is a key organobromine compound utilized as a building block and alkylating agent in organic synthesis. Its sterically hindered neopentyl group makes it a valuable synthon for introducing the bulky 2,2-dimethylpropyl moiety into molecules, a common strategy in medicinal chemistry to enhance metabolic stability or modulate biological activity.[1][2] This technical guide provides an in-depth overview of the primary synthetic routes to this compound, detailed experimental protocols, and comprehensive purification methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and handling.

| Property | Value | Reference |

| CAS Number | 630-17-1 | [3] |

| Molecular Formula | C₅H₁₁Br | [3] |

| Molecular Weight | 151.04 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 105-106 °C at 767 mmHg | [4] |

| Density | 1.199 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.436 | [4] |

| Solubility | Soluble in ethanol, ether, acetone, and benzene. Insoluble in water. | [4] |

Synthesis of this compound

The synthesis of this compound is challenging due to the steric hindrance of the neopentyl group, which renders it resistant to standard Sₙ2 reactions, and the propensity of the corresponding carbocation to undergo rearrangement in Sₙ1-type reactions.[5] This section details the most common synthetic approaches.

Synthesis from Neopentyl Alcohol

The direct conversion of neopentyl alcohol to neopentyl bromide is a common route, though reaction conditions must be carefully controlled to avoid the formation of rearranged products.

The reaction of neopentyl alcohol with hydrobromic acid can proceed, but often leads to the formation of 2-bromo-2-methylbutane (B1582447) as the major product due to a carbocation rearrangement (a Wagner-Meerwein shift).[6][7][8]

Reaction: (CH₃)₃CCH₂OH + HBr → (CH₃)₂C(Br)CH₂CH₃ + H₂O

Phosphorus tribromide is a milder reagent for converting primary alcohols to alkyl bromides and can favor the desired substitution product over rearrangement.[5][9] However, the sterically hindered nature of neopentyl alcohol can still make this reaction slow.[5]

Reaction: 3(CH₃)₃CCH₂OH + PBr₃ → 3(CH₃)₃CCH₂Br + H₃PO₃

Hunsdiecker Reaction

The Hunsdiecker reaction provides an alternative route that avoids the direct use of neopentyl alcohol as a starting material. This reaction involves the decarboxylative bromination of the silver salt of 3,3-dimethylbutanoic acid.[5][10][11][12]

Reaction: (CH₃)₃CCH₂COOAg + Br₂ → (CH₃)₃CCH₂Br + AgBr + CO₂

Synthesis via a Grignard Reagent

This method involves the formation of a neopentyl Grignard reagent from a suitable neopentyl halide (e.g., neopentyl chloride) followed by reaction with a bromine source. A more direct approach starts from neopentylmercuric chloride.

Reaction with Bromine: (CH₃)₃CCH₂MgCl + Br₂ → (CH₃)₃CCH₂Br + MgClBr

Summary of Synthetic Methods

| Synthesis Method | Starting Material | Reagents | Typical Yield | Purity | Advantages | Disadvantages |

| From Neopentyl Alcohol | Neopentyl Alcohol | HBr | Low (for desired product) | Low (due to rearrangement) | Readily available starting material. | Significant rearrangement to 2-bromo-2-methylbutane.[6][8] |

| From Neopentyl Alcohol | Neopentyl Alcohol | PBr₃ | Moderate | Moderate to High | Minimizes rearrangement compared to HBr.[9] | Reaction can be slow due to steric hindrance.[5] |

| Hunsdiecker Reaction | 3,3-Dimethylbutanoic Acid | AgNO₃, Br₂ | Good | Good | Avoids carbocation rearrangements. | Requires preparation of the silver salt; silver salts can be expensive.[10][12] |

| From Neopentylmercuric Chloride | Neopentyl Chloride | Mg, HgCl₂, Br₂ | 74% | High | High yield and purity without rearrangement. | Use of highly toxic mercury compounds. |

Detailed Experimental Protocols

Protocol 1: Synthesis from Neopentyl Alcohol using Phosphorus Tribromide (PBr₃)

This protocol is adapted from general procedures for the conversion of primary alcohols to alkyl bromides using PBr₃.[9]

Materials:

-

Neopentyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663)

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve neopentyl alcohol in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add phosphorus tribromide dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours or until the reaction is complete (monitored by TLC or GC).

-

Carefully pour the reaction mixture over ice.

-

Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Hunsdiecker Reaction

This protocol is a generalized procedure for the Hunsdiecker reaction.[10][11][12]

Materials:

-

3,3-Dimethylbutanoic acid

-

Silver nitrate (B79036) (AgNO₃)

-

Sodium hydroxide (B78521) (NaOH)

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄)

Procedure:

-

Preparation of Silver 3,3-dimethylbutanoate:

-

Neutralize 3,3-dimethylbutanoic acid with an aqueous solution of sodium hydroxide.

-

Add a solution of silver nitrate to precipitate the silver salt.

-

Filter the silver 3,3-dimethylbutanoate, wash it with water and then acetone, and dry it thoroughly under vacuum.

-

-

Bromination:

-

Suspend the dry silver salt in anhydrous carbon tetrachloride in a flask protected from light.

-

Slowly add a solution of bromine in carbon tetrachloride to the stirred suspension.

-

Gently reflux the mixture until the evolution of carbon dioxide ceases and the color of bromine disappears.

-

-

Work-up:

-

Filter the reaction mixture to remove silver bromide.

-

Wash the filtrate with a sodium bisulfite solution to remove any unreacted bromine, then with water, and finally with brine.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride).

-

Remove the solvent by distillation to yield the crude product.

-

Purification of this compound

Purification is critical to remove unreacted starting materials, reagents, and byproducts.

Extractive Work-up and Washing

Following synthesis, an initial purification is performed by washing the crude product.[13][14][15][16]

Procedure:

-

The crude reaction mixture is typically diluted with an immiscible organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed sequentially with:

-

Water: To remove water-soluble impurities.

-

Saturated sodium bicarbonate solution: To neutralize any acidic byproducts.

-

Brine: To reduce the solubility of the organic product in the aqueous layer and aid in phase separation.

-

-

The organic layer is then dried over an anhydrous drying agent like magnesium sulfate or calcium chloride.

Fractional Distillation

Fractional distillation is the most effective method for purifying this compound to a high degree of purity, separating it from any remaining impurities with different boiling points.[17][18][19][20]

Procedure:

-

Set up a fractional distillation apparatus with a Vigreux or packed column.

-

Place the crude this compound in the distillation flask with boiling chips.

-

Heat the flask gently.

-

Collect the fraction that distills at the boiling point of this compound (105-106 °C at atmospheric pressure).

Purity Analysis

The purity of the synthesized this compound should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[21][22][23][24][25] A typical GC-MS analysis would confirm the identity of the product by its mass spectrum and determine its purity by the relative peak area.

Visualizations

Caption: General experimental workflow for the synthesis and purification of this compound.

Caption: Logical relationship between starting materials and synthesis methods for this compound.

References

- 1. Hunsdiecker Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scbt.com [scbt.com]

- 4. This compound | 630-17-1 [chemicalbook.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. brainly.com [brainly.com]

- 7. Neopentyl alcohol, (CH3)3CCH2OH, reacts with concentrated HBr to ... | Study Prep in Pearson+ [pearson.com]

- 8. allen.in [allen.in]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. SATHEE: Chemistry Hunsdiecker Reaction [satheejee.iitk.ac.in]

- 11. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Workup [chem.rochester.edu]

- 17. Purification [chem.rochester.edu]

- 18. chembam.com [chembam.com]

- 19. vlab.amrita.edu [vlab.amrita.edu]

- 20. How To [chem.rochester.edu]

- 21. agilent.com [agilent.com]

- 22. nelsonlabs.com [nelsonlabs.com]

- 23. A 12-Minute Purge and Trap GC/MS Analysis for Volatiles [restek.com]

- 24. Quantification of bromide ion in biological samples using headspace gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scispace.com [scispace.com]

The Enigmatic Reactivity of Neopentyl Bromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Neopentyl bromide, or 1-bromo-2,2-dimethylpropane, presents a fascinating case study in chemical reactivity, often defying the standard predictive models for nucleophilic substitution and elimination reactions. Its unique sterically hindered structure profoundly influences its reaction pathways, making it a subject of significant interest in organic synthesis and mechanistic studies. This technical guide provides an in-depth exploration of the chemical reactivity of neopentyl bromide under a variety of conditions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Executive Summary

Neopentyl bromide is a primary alkyl halide that exhibits unusually slow reaction rates in both S(_N)1 and S(_N)2 reactions. The extreme steric hindrance imposed by the adjacent quaternary carbon atom effectively shields the α-carbon from backside attack, dramatically impeding the S(_N)2 pathway. Concurrently, the formation of a highly unstable primary carbocation disfavors the S(_N)1 mechanism. Consequently, when substitution or elimination reactions do occur, they often proceed through alternative pathways involving carbocation rearrangements, leading to products with a rearranged carbon skeleton. This guide will dissect these competing pathways, providing a clear framework for predicting and controlling the outcomes of reactions involving this challenging substrate.

Nucleophilic Substitution Reactions: A Tale of Two Hindered Pathways

The S(_N)2 Reaction: A Near Standstill

The bimolecular nucleophilic substitution (S(_N)2) reaction is notoriously slow for neopentyl bromide. The bulky tert-butyl group adjacent to the reaction center creates a high energy barrier for the requisite backside attack of a nucleophile.

Table 1: Comparative S(_N)2 Reaction Rates with Sodium Ethoxide in Ethanol (B145695)

| Substrate | Relative Rate |

| Benzyl chloride | 1 |

| Benzyl bromide | 1.5 |

| Ethyl bromide | 6 |

| Neopentyl bromide | 0.00002 |

Data sourced from Morrison and Boyd, 1st edition.[1]

This dramatic rate difference highlights the profound impact of steric hindrance. Computational studies have calculated the free energy barrier for the S(N)2 reaction of neopentyl bromide to be significantly higher than that of less hindered alkyl halides like methyl bromide.[2]

Table 2: Calculated Free Energy of Activation for S(_N)2 Reactions (in methanol)

| Substrate | Free Energy of Activation (kcal/mol) |

| Methyl bromide | 20.8 |

| Neopentyl bromide | 30.2 |

Data from computational modeling.[3][2]

The effect of the leaving group on the S(_N)2 reactivity of neopentyl derivatives has also been investigated. While typically sulfonate esters are better leaving groups than halides, in the sterically congested neopentyl system, iodide and bromide are significantly more reactive than p-toluenesulfonate.

Table 3: Rate Constants for the Reaction of Neopentyl Derivatives with Sodium Azide (B81097) in DMSO at 100 °C

| Substrate | Leaving Group | Rate Constant (k) x 10⁻⁵ (s⁻¹) | Relative Rate |

| Neopentyl Iodide | I | 11.5 | 1.00 |

| Neopentyl Bromide | Br | 5.8 | 0.50 |

| Neopentyl p-Toluenesulfonate | OTs | 1.0 | 0.09 |

| Neopentyl Chloride | Cl | 0.2 | 0.02 |

The S(_N)1 Reaction: The Rearrangement Imperative

The unimolecular nucleophilic substitution (S(_N)1) pathway is also disfavored for neopentyl bromide due to the formation of a highly unstable primary carbocation. However, under solvolytic conditions (e.g., in ethanol or water), S(_N)1-type reactions can occur, but they are almost always accompanied by a rapid 1,2-methyl shift to form a more stable tertiary carbocation. This rearrangement dictates the structure of the final substitution products.

For instance, the solvolysis of neopentyl bromide in ethanol does not yield neopentyl ethyl ether. Instead, the major product is 2-ethoxy-2-methylbutane, the result of the ethoxide nucleophile attacking the rearranged tertiary carbocation.[4][5] Similarly, hydrolysis in water produces 2-methyl-2-butanol.[6][7]

Caption: S(_N)1 pathway for neopentyl bromide involving carbocation rearrangement.

Elimination Reactions: A Consequence of Substitution's Sluggishness

Given the slow rates of substitution, elimination reactions become competitive, particularly in the presence of strong, bulky bases and at higher temperatures.

The E2 Reaction: An Uphill Battle

The bimolecular elimination (E2) reaction, which requires a specific anti-periplanar arrangement of a β-hydrogen and the leaving group, is sterically hindered in neopentyl bromide. The bulky tert-butyl group can obstruct the approach of a base to the β-hydrogens. However, with very strong and bulky bases like potassium tert-butoxide, elimination can be forced, though it may still be slow.

The E1 Reaction: A Familiar Rearrangement

Similar to the S(_N)1 reaction, the unimolecular elimination (E1) pathway proceeds through a carbocation intermediate. Consequently, rearrangement is a dominant feature. When neopentyl bromide is heated with a less hindered, strong base in a polar solvent, such as alcoholic potassium hydroxide (B78521), the major elimination product is 2-methyl-2-butene.[1][8][9][10] This product arises from the deprotonation of the rearranged tertiary carbocation.

Caption: E1 pathway for neopentyl bromide leading to a rearranged alkene.

Experimental Protocols

Synthesis of Neopentyl Iodide from Neopentyl Alcohol

This procedure, adapted from Organic Syntheses, details a method for preparing a neopentyl halide, which can be analogous to the synthesis of neopentyl bromide.[11]

Materials:

-

Triphenyl phosphite

-

Neopentyl alcohol

-

Methyl iodide

-

Water

-

1 N Sodium hydroxide

-

Calcium chloride

Procedure:

-

In a 500-mL, two-necked, round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube, charge 136 g (0.439 mole) of triphenyl phosphite, 35.2 g (0.400 mole) of neopentyl alcohol, and 85 g (0.60 mole) of methyl iodide.

-

Heat the mixture to a gentle reflux. Adjust the heating to maintain reflux as the reaction proceeds.

-

After the reflux rate diminishes, distill the reaction mixture under reduced pressure through a Vigreux column.

-

Collect the fraction boiling below 65°C (50 mm).

-

Wash the collected fraction with 50 mL of water, followed by 50-mL portions of cold 1 N sodium hydroxide until the washings are no longer phenolic.

-

Wash the product again with 50 mL of water.

-

Dry the product over anhydrous calcium chloride and redistill to yield neopentyl iodide.

Kinetic Analysis of Neopentyl Bromide with Sodium Azide via NMR Spectroscopy

This generalized protocol is based on the methodology for determining the rate constants of neopentyl derivatives.

Objective: To determine the pseudo-first-order rate constant for the reaction of neopentyl bromide with sodium azide.

Materials:

-

Neopentyl bromide

-

Sodium azide

-

Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

NMR tubes

-

Thermostated NMR spectrometer

Procedure:

-

Sample Preparation: Prepare a stock solution of sodium azide in DMSO-d₆ of a known concentration. In an NMR tube, dissolve a precise amount of neopentyl bromide in a known volume of the sodium azide stock solution.

-

NMR Data Acquisition: Place the NMR tube in a thermostated NMR spectrometer set to a specific temperature (e.g., 100 °C). Acquire ¹H NMR spectra at regular time intervals.

-

Data Analysis:

-

Determine the concentration of neopentyl bromide at each time point by integrating a characteristic peak (e.g., the -CH₂Br signal).

-

Plot the natural logarithm of the concentration of neopentyl bromide versus time.

-

The slope of the resulting line will be equal to the negative of the pseudo-first-order rate constant (-k).

-

Caption: Workflow for kinetic analysis of neopentyl bromide reaction using NMR.

Conclusion

The chemical reactivity of neopentyl bromide is a clear demonstration of the critical role that steric factors and carbocation stability play in determining reaction pathways. Its pronounced resistance to standard S(_N)2 and S(_N)1 mechanisms necessitates a nuanced understanding of rearrangement and elimination pathways. For synthetic chemists, this means that direct substitution at the neopentyl carbon is often challenging and may require unconventional approaches or acceptance of rearranged products. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to navigate the complexities of this unique alkyl halide and to design more effective synthetic strategies.

References

- 1. quora.com [quora.com]

- 2. rzepa.net [rzepa.net]

- 3. The Sn1...Sn2 mechanistic continuum. The special case of neopentyl bromide - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 4. brainly.in [brainly.in]

- 5. Reaction between neopentyl bromide and ethanol gives 2-ethoxy-2methylbutane as the major products because [infinitylearn.com]

- 6. youtube.com [youtube.com]

- 7. Solved 3. Neopentyl bromide undergoes solvolysis in water | Chegg.com [chegg.com]

- 8. Neopentyl bromide is heated with an alcoholic `KOH` solution. The major alkene formed is [allen.in]

- 9. Mechanism of Potassium tert-Butoxide-Catalyzed Ketones Hydrogenation in the Solution Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Steric hindrance effects of the neopentyl group in substitution reactions

An In-depth Technical Guide on the Steric Hindrance Effects of the Neopentyl Group in Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neopentyl group, systematically named 2,2-dimethylpropyl, is a bulky alkyl substituent characterized by a quaternary carbon atom adjacent to the reaction center. This unique structural feature imparts significant steric hindrance, profoundly influencing the pathways and rates of nucleophilic substitution reactions.[1][2] For researchers in organic synthesis and drug development, understanding the distinct reactivity of neopentyl-containing substrates is critical. The group's steric bulk can be strategically employed to enhance molecular stability, direct reaction selectivity, or act as a protecting group.[1] However, it also presents formidable challenges, often rendering substrates unreactive under standard SN2 conditions and promoting skeletal rearrangements in SN1 pathways. This guide provides a detailed technical examination of these effects, supported by quantitative data, experimental methodologies, and mechanistic diagrams.

The Neopentyl Group in SN2 Reactions: A Case of Extreme Steric Hindrance

The bimolecular nucleophilic substitution (SN2) reaction is defined by a concerted mechanism requiring the nucleophile to approach the electrophilic carbon from the backside, opposite to the leaving group. The steric profile of the substrate is, therefore, the most critical factor governing the reaction rate. While neopentyl halides are primary alkyl halides, their reactivity starkly deviates from typical primary substrates.

The extreme steric bulk of the adjacent tert-butyl group effectively shields the electrophilic carbon, preventing the requisite backside attack by the nucleophile.[3][4][5] This steric obstruction raises the energy of the transition state so significantly that the SN2 pathway is kinetically inhibited.[6] Consequently, for all practical purposes, neopentyl substrates are considered inert to SN2 reactions.[7]

Quantitative comparisons reveal the dramatic extent of this inhibition. For instance, the rate of SN2 reaction for neopentyl bromide is approximately 100,000 times slower than that of propyl bromide under similar conditions.[7][8]

The Neopentyl Group in SN1 Reactions: The Wagner-Meerwein Rearrangement

Under conditions that favor a unimolecular (SN1) mechanism, such as in polar protic solvents with non-basic nucleophiles, neopentyl substrates exhibit characteristic and fascinating reactivity. The reaction is initiated by the slow, rate-determining departure of the leaving group to form a primary carbocation.[9][10]

Primary carbocations are highly unstable. In the neopentyl system, this instability is immediately resolved through a rapid 1,2-alkyl shift, specifically a 1,2-methyl shift.[9] This process, known as the Wagner-Meerwein rearrangement, involves the migration of an adjacent methyl group with its bonding pair of electrons to the carbocationic center.[11][12][13] The result is the transformation of the unstable primary carbocation into a much more stable tertiary carbocation.[9][14]

This rearranged tertiary carbocation is then rapidly trapped by the nucleophile (or solvent) to yield the final substitution product, or it can undergo elimination (E1) to form an alkene.[10][14] A key consequence is that the direct, unrearranged substitution product (neopentyl alcohol, for example) is typically not observed, or is only a minor byproduct.[9][15] For instance, the solvolysis of neopentyl bromide in wet formic acid yields 2-methyl-2-butanol, a rearranged product, at a rate comparable to the solvolysis of ethyl bromide.[9]

Quantitative Data Presentation

The reactivity of neopentyl systems is highly dependent on the leaving group and reaction conditions. Recent studies on neopentyl-like structures have provided valuable kinetic data.

Table 1: Comparative SN2 Reaction Rates

| Substrate | Relative Rate (vs. n-Propyl Bromide) | Reaction |

| n-Propyl Bromide | 1 | SN2 |

| Neopentyl Bromide | ~1 x 10-5 | SN2 |

| Data reflects the profound steric hindrance of the neopentyl group in SN2 reactions.[7][8] |

Table 2: Leaving Group Effects in Nucleophilic Substitution of 1,1,1-tris(X-methyl)ethane with Azide

| Leaving Group (X) | Rate Constant (k) x 10-5 [mol-1 dm3 s-1] | Reaction Conditions |

| Trifluoromethanesulfonate (TfO) | Very High (not quantified) | NaN3 in DMSO-d6, 100 °C |

| Iodide (I) | 670 | NaN3 in DMSO-d6, 100 °C |

| Bromide (Br) | Not Reported | NaN3 in DMSO-d6, 100 °C |

| p-Toluenesulfonate (TsO) | 120 | NaN3 in DMSO-d6, 100 °C |

| Methanesulfonate (MsO) | Not Reported | NaN3 in DMSO-d6, 100 °C |

| Chloride (Cl) | Very Low | NaN3 in DMSO-d6, 100 °C |

| This data from Časar et al. (2022) on a neopentyl-like skeleton shows an unusual reactivity order, where iodide is a significantly better leaving group than tosylate, contrary to typical trends. This highlights the complex interplay of steric and electronic factors in these hindered systems.[8][16] |

Experimental Protocols

Protocol 1: Synthesis of Neopentyl Tosylate

This protocol describes the conversion of neopentyl alcohol to neopentyl tosylate, a common substrate for studying substitution reactions.[15]

Materials:

-

Neopentyl alcohol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (B92270) (or triethylamine)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve neopentyl alcohol (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add pyridine (1.5 eq) to the solution.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at 0 °C.

-

Stir the reaction mixture at 0 °C for 4-6 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

If the reaction is incomplete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Upon completion, quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude neopentyl tosylate by recrystallization or column chromatography.

Protocol 2: Kinetic Analysis of Neopentyl Substrate Solvolysis

This protocol provides a general workflow for determining the rate of a solvolysis (SN1) reaction.[16][17]

Objective: To determine the first-order rate constant (k) for the solvolysis of a neopentyl substrate (e.g., neopentyl tosylate) in a given solvent (e.g., 80% ethanol).

Procedure:

-

Solution Preparation: Prepare a stock solution of the neopentyl substrate of a known concentration (e.g., 0.1 M) in the chosen solvent.

-

Reaction Initiation: Place the solution in a thermostated bath set to the desired reaction temperature (e.g., 45.0 °C). Start a timer (t=0).

-

Aliquoting: At regular, recorded time intervals, withdraw an aliquot (e.g., 5.0 mL) of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot by adding it to a flask containing a solvent that stops the reaction, often ice-cold.

-

Analysis: Determine the concentration of the remaining neopentyl substrate or the formed acid byproduct in each quenched aliquot. Titration of the formed acid (e.g., TsOH) with a standardized base (e.g., NaOH) is a common method.

-

Data Processing: Plot the natural logarithm of the concentration of the neopentyl substrate (ln[Substrate]) versus time (t).

-

Rate Constant Determination: The plot should yield a straight line. The rate constant (k) is the negative of the slope of this line (k = -slope).

Implications for Drug Development

The unique properties of the neopentyl group are not merely academic curiosities; they have practical applications in medicinal chemistry and drug design.[1]

-

Metabolic Stability: The sterically hindered nature of the neopentyl group and its lack of α-hydrogens can prevent metabolic degradation at that position (e.g., by cytochrome P450 enzymes), potentially increasing a drug's half-life.

-

Conformational Locking: The bulk of the group can restrict bond rotation, locking a molecule into a specific, biologically active conformation, which can enhance binding affinity to a target receptor or enzyme.[1]

-

Modulating Physical Properties: Incorporating a neopentyl group can alter a compound's lipophilicity and solubility, which are key parameters in determining its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[1]

Conclusion

The neopentyl group exerts a profound and dichotomous influence on nucleophilic substitution reactions. Its formidable steric bulk effectively shuts down the SN2 pathway, a crucial consideration for synthetic planning. Conversely, under SN1 conditions, it facilitates a rapid Wagner-Meerwein rearrangement, leading exclusively to skeletally reorganized products. This predictable yet often unavoidable rearrangement presents both a challenge and an opportunity in molecular design. For professionals in drug development and chemical research, a thorough understanding of these steric effects is essential for designing synthetic routes, predicting reaction outcomes, and rationally engineering molecules with desired stability and conformational properties.

References

- 1. fiveable.me [fiveable.me]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Wagner 1 | PPT [slideshare.net]

- 12. WAGNER-MEERWEIN REARRANGEMENT 123 [Autosaved].pptx [slideshare.net]

- 13. spcmc.ac.in [spcmc.ac.in]

- 14. m.youtube.com [m.youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Navigating the Reaction Labyrinth: A Technical Guide to the SN1 and SN2 Limitations of 1-Bromo-2,2-dimethylpropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2,2-dimethylpropane, commonly known as neopentyl bromide, presents a classic yet intricate case study in the field of nucleophilic substitution reactions. Its unique structural architecture, characterized by a primary alkyl halide with a sterically demanding quaternary β-carbon, imposes significant constraints on both bimolecular (SN2) and unimolecular (SN1) substitution pathways. This technical guide provides an in-depth analysis of these limitations, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to offer a comprehensive resource for researchers in organic synthesis and drug development. Understanding the reactivity, or lack thereof, of sterically hindered substrates like neopentyl bromide is crucial for predicting reaction outcomes, designing synthetic routes, and developing novel chemical entities.

Introduction: The Challenge of the Neopentyl Group

Nucleophilic substitution reactions are fundamental transformations in organic chemistry, pivotal for the construction of a vast array of molecules, including active pharmaceutical ingredients. The predictability of these reactions typically follows well-established principles based on the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. However, this compound serves as a prime example of how extreme steric hindrance can override conventional reactivity patterns for primary alkyl halides, leading to exceptionally slow reaction rates for both SN1 and SN2 mechanisms.

The SN2 Reaction: A Path Blocked by Steric Hindrance

The SN2 reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. The rate of this reaction is highly sensitive to steric hindrance at the reaction center. In the case of this compound, the bulky tert-butyl group at the β-position effectively shields the α-carbon from backside attack by a nucleophile.[1][2][3] This steric congestion in the transition state drastically increases the activation energy, rendering the SN2 reaction extremely slow.[1][2] In fact, under typical SN2 conditions, neopentyl bromide is often considered to be practically inert.

Quantitative Data: Relative Reaction Rates

The profound impact of steric hindrance on the SN2 reactivity of this compound is evident when comparing its reaction rate to that of less hindered primary alkyl halides.

| Alkyl Halide | Substrate Type | Relative Rate of SN2 Reaction (with I⁻ in acetone) |

| Methyl bromide | Methyl | ~3,000,000 |

| Ethyl bromide | Primary | ~100,000 |

| n-Propyl bromide | Primary | ~40,000 |

| 1-Bromobutane | Primary | ~40,000 |

| This compound | Primary (Neopentyl) | ~1 |

| 2-Bromopropane | Secondary | ~2,500 |

| 2-Bromo-2-methylpropane | Tertiary | ~1 |

Note: Data is compiled and normalized from various organic chemistry resources for illustrative comparison.

Mechanistic Visualization: The Sterically Hindered SN2 Pathway

The following diagram illustrates the steric clash that prevents the nucleophile from accessing the electrophilic carbon for a backside attack in this compound.

Caption: Steric hindrance from the bulky tert-butyl group in this compound preventing backside nucleophilic attack in an SN2 reaction.

The SN1 Reaction: The Unfavorable Primary Carbocation and Subsequent Rearrangement

The SN1 reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate. The stability of this carbocation is the primary determinant of the reaction rate. This compound, being a primary alkyl halide, would need to form a highly unstable primary carbocation, which is energetically unfavorable.

However, under forcing conditions (e.g., solvolysis in a polar protic solvent with heating), a reaction can occur. The initially formed (or forming) primary carbocation rapidly rearranges to a much more stable tertiary carbocation via a 1,2-methyl shift. This rearrangement is often so fast that it is considered to be concerted with the departure of the leaving group, a phenomenon known as neighboring group participation or anchimeric assistance. The subsequent capture of the tertiary carbocation by the solvent (nucleophile) leads to the formation of rearranged products.

Quantitative Data: Relative Solvolysis Rates

The solvolysis of this compound proceeds slowly and yields rearranged products, highlighting the inefficiency of the direct SN1 pathway and the dominance of the rearrangement pathway.

| Alkyl Halide | Substrate Type | Relative Rate of Solvolysis (in 80% Ethanol at 25°C) | Major Substitution Product(s) |

| Ethyl bromide | Primary | 1 | Ethanol |

| 2-Bromopropane | Secondary | 1.7 | Isopropyl alcohol |

| This compound | Primary (Neopentyl) | 0.03 | 2-Methyl-2-butanol (B152257), 2-Ethoxy-2-methylbutane |

| 2-Bromo-2-methylpropane | Tertiary | 1,200,000 | tert-Butanol, tert-Butyl ethyl ether |

Data adapted from various sources on relative solvolysis rates.

Mechanistic Visualization: The SN1 Pathway with Carbocation Rearrangement

The following diagram illustrates the SN1 reaction of this compound, showcasing the formation of the unstable primary carbocation and its rapid rearrangement to a stable tertiary carbocation, which then leads to the final products.

Caption: The SN1 reaction pathway for this compound, illustrating the key carbocation rearrangement step.

Experimental Protocols

Experiment 1: Qualitative Comparison of SN2 Reaction Rates

Objective: To visually demonstrate the extremely slow rate of the SN2 reaction of this compound compared to a less hindered primary alkyl halide.

Materials:

-

1-Bromobutane

-

This compound

-

15% (w/v) solution of sodium iodide in anhydrous acetone (B3395972)

-

Test tubes and rack

-

Pipettes

-

Water bath (optional)

Procedure:

-

Label two clean, dry test tubes as 'A' and 'B'.

-

To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.

-

To test tube 'A', add 5 drops of 1-bromobutane.

-

To test tube 'B', add 5 drops of this compound.

-

Stopper and shake both tubes to ensure thorough mixing.

-

Observe the tubes for the formation of a precipitate (sodium bromide, which is insoluble in acetone).

-

Record the time taken for a precipitate to appear in each tube. If no reaction is observed at room temperature after 15-20 minutes, the tubes can be gently warmed in a water bath (~50°C) to facilitate the reaction, though this compound is expected to remain unreactive or react extremely slowly.

Expected Outcome: A precipitate of NaBr will form relatively quickly in the test tube containing 1-bromobutane, indicating a successful SN2 reaction. In contrast, the test tube with this compound will show little to no precipitate, even after an extended period, visually confirming its very low reactivity in SN2 reactions.

Experiment 2: Solvolysis (SN1) of this compound and Product Analysis

Objective: To perform the solvolysis of this compound and identify the rearranged products using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

This compound

-

80:20 ethanol:water solution

-

Reflux apparatus (round-bottom flask, condenser)

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

GC-MS instrument

Procedure:

-

Set up a reflux apparatus with a 100 mL round-bottom flask.

-

Add 50 mL of the 80:20 ethanol:water solution to the flask.

-

Add 5 mL of this compound to the flask.

-

Heat the mixture to a gentle reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) if appropriate standards are available.

-

After the reaction is complete (or after a prolonged period), allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and add an equal volume of water.

-

Extract the organic products with a suitable solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant or filter the dried solution and carefully evaporate the solvent.

-

Analyze the resulting product mixture by GC-MS to identify the components.

Expected Outcome: The GC-MS analysis is expected to show the major products as 2-methyl-2-butanol and 2-ethoxy-2-methylbutane, the rearranged substitution products. Little to no 2,2-dimethyl-1-propanol (the direct substitution product) should be observed, confirming the prevalence of the carbocation rearrangement. Elimination products, such as 2-methyl-2-butene (B146552) and 2-methyl-1-butene, may also be present.

Conclusion

This compound stands as a quintessential example of a substrate where steric and electronic factors conspire to dramatically inhibit both SN1 and SN2 reaction pathways. The severe steric hindrance imposed by the neopentyl group effectively shuts down the SN2 mechanism. While an SN1 reaction can be forced under solvolytic conditions, it does not proceed through a direct substitution but is instead dominated by a rapid carbocation rearrangement to form more stable intermediates, leading to a mixture of rearranged products. A thorough understanding of these limitations is paramount for chemists in research and development, as it informs the design of synthetic strategies and helps in predicting the outcomes of reactions involving sterically encumbered molecules. The principles demonstrated by the unique reactivity of this compound are broadly applicable and serve as a critical reminder of the intricate interplay of factors that govern chemical reactivity.

References

Carbocation Rearrangement in the Solvolysis of Neopentyl Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solvolysis of neopentyl bromide serves as a classic and instructive case study in physical organic chemistry, vividly illustrating the principles of carbocation rearrangement. Despite being a primary alkyl halide, its reactivity pattern deviates significantly from typical SN2 pathways due to profound steric hindrance. Instead, under solvolytic conditions, it undergoes a slow SN1-type reaction characterized by a Wagner-Meerwein rearrangement, leading to the formation of rearranged products. This guide provides a comprehensive examination of the core principles governing this reaction, including its mechanism, kinetics, and the experimental methodologies used for its investigation. Quantitative data, where available, is presented to offer a comparative analysis of its reactivity.

Introduction

Neopentyl bromide ((CH₃)₃CCH₂Br) presents a unique structural motif where a primary carbon is bonded to a bulky tert-butyl group. This steric impediment drastically retards the rate of bimolecular nucleophilic substitution (SN2), a reaction pathway common for primary alkyl halides. Consequently, under conditions favoring unimolecular reactions, such as in polar protic solvents, the solvolysis of neopentyl bromide proceeds through a carbocationic intermediate. However, the initially formed primary neopentyl carbocation is highly unstable and readily rearranges to a more stable tertiary carbocation via a 1,2-methyl shift. This rearrangement dictates the product distribution, yielding exclusively rearranged alcohols, ethers, or alkenes, with the direct substitution product, neopentyl alcohol, being notably absent.[1] Understanding the dynamics of this rearrangement is crucial for predicting reaction outcomes and designing synthetic pathways involving sterically hindered substrates.

The Reaction Mechanism

The solvolysis of neopentyl bromide is a multi-step process that epitomizes the Wagner-Meerwein rearrangement. The overarching pathway involves the initial ionization of the substrate, followed by the migration of a methyl group, and finally, nucleophilic capture by the solvent or elimination to form an alkene.

Step 1: Formation of the Primary Carbocation

The reaction is initiated by the slow, rate-determining departure of the bromide leaving group, facilitated by the ionizing power of the polar solvent. This step results in the formation of a highly unstable primary carbocation.

Step 2: The 1,2-Methyl Shift (Wagner-Meerwein Rearrangement)

The nascent primary neopentyl carbocation undergoes a rapid and irreversible 1,2-methyl shift. In this concerted step, a methyl group migrates with its bonding pair of electrons from the adjacent quaternary carbon to the electron-deficient primary carbon. The driving force for this rearrangement is the formation of a significantly more stable tertiary carbocation (the tert-pentyl or tert-amyl cation).

Step 3: Nucleophilic Attack and Elimination

The stable tertiary carbocation is then rapidly attacked by a solvent molecule (the nucleophile, e.g., water, ethanol, acetic acid) to form a protonated substitution product. Subsequent deprotonation yields the final rearranged alcohol or ether. Alternatively, the carbocation can undergo elimination (E1) by losing a proton from an adjacent carbon, leading to the formation of alkenes, with the most substituted alkene (Zaitsev's rule) being the major product. The reaction of neopentyl bromide with alcoholic potassium hydroxide (B78521), for instance, yields primarily 2-methyl-2-butene.[2][3][4]

Below is a Graphviz diagram illustrating the solvolysis pathway of neopentyl bromide.

Quantitative Data

Comparative SN2 Reaction Rates

The steric hindrance of the neopentyl group dramatically slows SN2 reactions.

| Substrate | Relative Rate (vs. Methyl Bromide) |

| Methyl Bromide | 1 |

| Ethyl Bromide | 1.3 x 10⁻¹ |

| Isopropyl Bromide | 2.5 x 10⁻³ |

| Neopentyl Bromide | ~3 x 10⁻⁷ [5] |

Table 1: Relative rates of SN2 reaction with a given nucleophile. The data for neopentyl bromide highlights the profound steric effect.

Solvolysis Data of Related Neopentyl Systems

While specific kinetic data for neopentyl bromide across a range of solvents is sparse, studies on neopentyl chloroformate and neopentyl tosylate offer analogous insights.

| Solvent | Rate Constant (k) for Neopentyl Chloroformate (s⁻¹) at 45.0 °C |

| 100% Ethanol | 1.15 x 10⁻⁵ |

| 90% Ethanol | 2.59 x 10⁻⁵ |

| 80% Ethanol | 4.90 x 10⁻⁵ |

| 100% Methanol | 2.51 x 10⁻⁵ |

| 50% Acetone | 1.10 x 10⁻⁵ |

| Acetic Acid | 2.00 x 10⁻⁶ |

| Formic Acid | 1.17 x 10⁻⁴ |

Table 2: Specific rates of solvolysis of neopentyl chloroformate at 45.0 °C in various solvents.[6] This data illustrates the influence of solvent polarity and nucleophilicity on a neopentyl system.

Product Distribution

Under SN1 conditions, the product distribution is dominated by rearranged products. For example, the solvolysis of neopentyl bromide in water yields exclusively 2-methyl-2-butanol (B152257) and 2-methyl-2-butene, with no detectable amount of neopentyl alcohol.[1]

| Reaction | Major Product | Minor Product(s) |

| Solvolysis in Water | 2-Methyl-2-butanol | 2-Methyl-1-butene, 2-Methyl-2-butene |

| Reaction with alcoholic KOH | 2-Methyl-2-butene | 2-Methyl-1-butene |

Table 3: Predominant products from the reaction of neopentyl bromide under different conditions.

Experimental Protocols

Investigating the solvolysis of neopentyl bromide involves monitoring the reaction kinetics and analyzing the product distribution.

Kinetic Analysis of Solvolysis

The rate of solvolysis can be determined by monitoring the production of hydrobromic acid (HBr) over time.

Objective: To determine the first-order rate constant for the solvolysis of neopentyl bromide in a given solvent system (e.g., 80% ethanol/20% water).

Materials:

-

Neopentyl bromide

-

Solvent (e.g., 80% ethanol/20% water)

-

Standardized sodium hydroxide solution (e.g., 0.02 M)

-

Indicator (e.g., bromothymol blue)

-

Constant temperature bath

-

Burette, pipettes, and flasks

Procedure:

-

Prepare a solution of neopentyl bromide in the chosen solvent at a known concentration (e.g., 0.1 M).

-

Place a known volume of this solution in a reaction flask and equilibrate it in the constant temperature bath.

-

Add a few drops of the indicator to the solution.

-

At time zero, start the reaction and simultaneously begin titrating the solution with the standardized NaOH solution. The goal is to maintain the solution at the indicator's endpoint (neutral pH).

-

Record the volume of NaOH added at regular time intervals.

-

The rate of reaction can be determined from the rate of consumption of NaOH.

-

The first-order rate constant (k) can be calculated by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required for complete reaction and Vt is the volume at time t. The slope of this line will be -k.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the volatile products of the solvolysis reaction.

Objective: To identify and quantify the products of the solvolysis of neopentyl bromide.

Materials:

-

Reaction mixture from the solvolysis of neopentyl bromide

-

Internal standard (e.g., a non-reactive alkane)

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

GC-MS instrument with a suitable capillary column (e.g., a non-polar or mid-polar column)

Procedure:

-

After the solvolysis reaction has proceeded for a desired amount of time (or to completion), quench the reaction by cooling it in an ice bath.

-

Add a known amount of an internal standard to the reaction mixture.

-

Extract the organic products from the aqueous/alcoholic solvent using diethyl ether.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Analyze the organic extract by GC-MS.

-

The components of the mixture will be separated based on their boiling points and polarity on the GC column and then detected by the mass spectrometer.

-

Identify the products by comparing their mass spectra to a library of known spectra.

-

Quantify the relative amounts of each product by integrating the peak areas in the gas chromatogram and correcting for the response factor of the detector using the internal standard.

Below is a Graphviz diagram outlining the experimental workflow for studying the solvolysis of neopentyl bromide.

Conclusion